molecular formula C25H22F3N3O B11106737 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide

Cat. No.: B11106737
M. Wt: 437.5 g/mol
InChI Key: LPWKMVFDLWQHGC-WKULSOCRSA-N
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Description

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dihydroisoquinoline moiety linked to a benzohydrazide group, with a trifluoromethylphenyl substituent, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.

    Introduction of the benzohydrazide group: This involves the reaction of the dihydroisoquinoline derivative with hydrazine or a hydrazide derivative under appropriate conditions.

    Attachment of the trifluoromethylphenyl group: This step usually involves a condensation reaction between the benzohydrazide intermediate and a trifluoromethyl-substituted benzaldehyde.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its biological activities, including potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its ability to interact with biological targets.

    Industry: The compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s mode of action.

Comparison with Similar Compounds

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H22F3N3O

Molecular Weight

437.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C25H22F3N3O/c26-25(27,28)23-7-3-4-19(14-23)15-29-30-24(32)21-10-8-18(9-11-21)16-31-13-12-20-5-1-2-6-22(20)17-31/h1-11,14-15H,12-13,16-17H2,(H,30,32)/b29-15+

InChI Key

LPWKMVFDLWQHGC-WKULSOCRSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N/N=C/C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NN=CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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